N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(22,10-13-3-6-15(23-2)7-4-13)11-20-18(21)14-5-8-16-17(9-14)25-12-24-16/h3-9,22H,10-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWLBWHAVSWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular functions. For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biochemical pathways, leading to diverse biological activities.
Pharmacokinetics
It is known that the compound is oil-soluble, which may influence its absorption and distribution in the body.
Result of Action
Similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cell lines. They also exhibit good selectivity between cancer cells and normal cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its oil-soluble nature suggests that it may be more effective in lipid-rich environments.
Biological Activity
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including antiproliferative effects, antioxidant properties, and antibacterial activity.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a benzo[d][1,3]dioxole core with various substituents that are believed to contribute to its biological properties. The synthesis typically involves multi-step reactions starting from 4-methoxyphenylacetic acid and 2-methyl-2-oxazoline under acidic conditions, yielding the final product through amine reactions and purification processes such as crystallization and chromatography .
Antiproliferative Activity
This compound has shown promising antiproliferative activity against several cancer cell lines. Research indicates that derivatives with similar structural features exhibit IC50 values in the low micromolar range. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | HCT 116 | 2.2 |
| Compound 11 | MCF-7 | 1.2 |
| Compound 12 | HEK 293 | 5.3 |
These findings suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and FRAP. The compound exhibited significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. For example, in a study involving HCT 116 cells treated with tert-butyl hydroperoxide (TBHP), the compound demonstrated a marked ability to reduce oxidative stress markers .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown selective antibacterial activity against certain strains of bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
| E. coli | 32 |
These results indicate that the compound may serve as a potential antibacterial agent, particularly against Gram-positive bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Antiproliferative Studies : A study demonstrated that compounds with similar methoxy substitutions showed significant inhibition of cancer cell growth, suggesting that modifications to the phenyl ring can enhance biological efficacy .
- Oxidative Stress Mitigation : In experimental models, compounds were tested for their ability to mitigate oxidative stress-induced damage in cells. Results indicated that certain derivatives not only reduced oxidative markers but also enhanced cell viability under stress conditions .
- Antibacterial Efficacy : Research highlighted the antibacterial properties of related compounds against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Preparation Methods
Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid
The benzodioxole core is synthesized through methylenedioxy ring formation on catechol derivatives. A representative protocol involves:
Protection of Catechol :
Reaction of 3,4-dihydroxybenzoic acid with dichloromethane in basic conditions forms the methylenedioxy bridge.
$$
\text{3,4-Dihydroxybenzoic acid} + \text{CH}2\text{Cl}2 \xrightarrow{\text{NaOH}} \text{Benzo[d]dioxole-5-carboxylic acid}
$$
Yield : 78–85%.Activation for Amide Coupling :
Conversion to acyl chloride using thionyl chloride or oxalyl chloride:
$$
\text{Acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} + \text{SO}2 + \text{HCl}
$$
Synthesis of 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropylamine
This branched amine is prepared via a three-step sequence:
Aldol Condensation :
4-Methoxybenzaldehyde reacts with acetone under basic conditions to form 4-(4-methoxyphenyl)-3-methylbut-3-en-2-one.Reductive Amination :
Catalytic hydrogenation (H₂, Pd/C) of the ketone intermediate with ammonium acetate yields the racemic amine.Resolution of Enantiomers :
Chiral chromatography or enzymatic resolution achieves enantiopure forms, critical for bioactivity studies.
Amide Bond Formation
Coupling the acyl chloride with the amine proceeds under Schotten-Baumann conditions:
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Acyl chloride (1.1 eq) | THF/H₂O (3:1) | 0–5°C | 2 h | 92% | |
| Triethylamine (2 eq) |
$$
\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}
$$
Alternative Route B: Convergent Synthesis
Direct Alkylation of Benzodioxole Intermediate
A patent-derived method attaches the aliphatic chain via nucleophilic substitution:
Synthesis of Bromomethyl Intermediate :
Benzo[d]dioxole-5-carboxamide is treated with N-bromosuccinimide (NBS) to introduce a bromomethyl group.Alkylation with Methoxyphenyl Epoxide :
Reaction with 4-methoxyphenyl glycidyl ether under Mitsunobu conditions (DIAD, PPh₃):
$$
\text{Brominated intermediate} + \text{Epoxide} \xrightarrow{\text{DIAD/PPh}_3} \text{Tertiary alcohol intermediate}
$$Amine Formation :
The epoxide ring is opened with aqueous ammonia to install the amine group.
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies show polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce enantioselectivity. Mixed solvent systems (THF/H₂O) balance yield and purity.
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C (5%) | EtOH | 88 | 95 |
| NiCl₂/NaBH₄ | THF | 76 | 89 |
| Enzymatic (Candida antarctica) | TBME | 82 | 98 |
Continuous Flow Synthesis
Microreactor systems improve heat transfer and reduce reaction times for exothermic steps (e.g., acyl chloride formation):
- Residence time: 12 min vs. 2 h (batch)
- Yield increase: 78% → 94%
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost ($/kg) | Supplier |
|---|---|---|
| 4-Methoxybenzaldehyde | 120 | Sigma-Aldrich |
| Dichloromethane | 8 | BASF |
| Pd/C (10%) | 4500 | Johnson Matthey |
Waste Stream Management
- Aqueous Waste : Neutralization with Ca(OH)₂ precipitates chloride salts.
- Organic Solvents : Distillation recovery achieves >90% reuse efficiency.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.82 (d, J=8 Hz, 2H, ArH), 3.78 (s, 3H, OCH₃), 1.49 (s, 3H, CH₃) | |
| HRMS | m/z 343.4 [M+H]⁺ (calc. 343.4) |
Purity Assessment
HPLC analysis (C18 column, 80:20 MeOH/H₂O):
Challenges and Limitations
- Stereochemical Control : The branched aliphatic chain introduces two stereocenters, requiring costly chiral resolutions.
- Aryl Ether Stability : The methoxy group is susceptible to demethylation under strong acidic conditions, limiting reagent choices.
- Scale-Up Risks : Exothermic amide coupling necessitates precise temperature control to prevent runaway reactions.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?
The synthesis involves multi-step reactions with critical control over conditions such as temperature, solvent polarity (e.g., DMF or THF), and reaction time. Key steps include coupling the benzo[d][1,3]dioxole-5-carboxamide moiety to the hydroxypropyl backbone. Purification via silica gel chromatography (using gradients like n-hexane:ethyl acetate, 3:2) is essential to isolate the product from byproducts. Yield optimization may require iterative adjustments to stoichiometry and catalyst loading .
Basic: Which analytical techniques are most effective for structural confirmation?
A combination of 1H/13C NMR (to resolve aromatic and amide protons), IR spectroscopy (to confirm carbonyl stretching at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) is recommended. X-ray crystallography can elucidate spatial arrangements of functional groups, while HPLC-MS ensures purity (>95%) .
Basic: What in vitro assays are suitable for preliminary screening of anticancer activity?
Standard assays include:
- MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis detection via Annexin V/PI staining.
- Cell cycle analysis using flow cytometry.
Baseline IC50 values should be compared against positive controls (e.g., doxorubicin) to assess potency .
Advanced: How can researchers investigate the compound’s mechanism of action in cancer cells?
Advanced approaches:
- RNA-seq/proteomics to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- Molecular docking to predict interactions with targets like Bcl-2 or PARP.
- CRISPR-Cas9 knockout models to validate target dependency.
- Reactive oxygen species (ROS) assays to explore oxidative damage mechanisms .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:
- Standardize protocols (e.g., fixed cell density, consistent solvent controls).
- Dose-response validation across multiple cell lines.
- Meta-analysis of published IC50 values to identify outliers .
Advanced: What methodologies enable structure-activity relationship (SAR) studies for derivatives?
- Modular synthesis : Introduce substituents (e.g., halogens, methoxy groups) to the 4-methoxyphenyl or benzodioxole moieties.
- Parallel synthesis to generate analogs with varied alkyl chain lengths.
- Pharmacophore mapping to correlate substituent positions with activity .
Basic: How can solubility challenges be addressed in pharmacological studies?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity).
- Nanoparticle encapsulation (e.g., PLGA nanoparticles).
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
Advanced: How to assess stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
